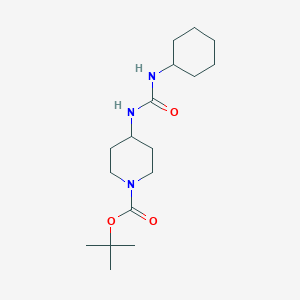

tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(cyclohexylcarbamoylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O3/c1-17(2,3)23-16(22)20-11-9-14(10-12-20)19-15(21)18-13-7-5-4-6-8-13/h13-14H,4-12H2,1-3H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQAGPSFUMBFYAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Introduction of the Cyclohexylureido Group: This step involves the reaction of the piperidine derivative with cyclohexyl isocyanate to form the cyclohexylureido moiety.

Esterification: The final step is the esterification of the piperidine derivative with tert-butyl chloroformate to introduce the tert-butyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the tert-butyl ester group.

Scientific Research Applications

tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyclohexylureido moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can influence the compound’s binding affinity and specificity. The overall effect is determined by the compound’s ability to interact with and modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Impact

The tert-butyl piperidine-1-carboxylate backbone is common among analogs, but substituents at position 4 critically influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Key Structural and Functional Comparisons

Physicochemical and Pharmacokinetic Differences

- Hydrophilicity vs. Lipophilicity: The 3-hydroxypropyl analog (MW 243.34) exhibits high solubility in polar solvents (DMSO, methanol) due to its hydroxyl group, enhancing bioavailability . In contrast, 3-cyclohexylureido and 3-(3-cyanophenyl)ureido substituents introduce lipophilic character, likely improving blood-brain barrier (BBB) penetration but reducing aqueous solubility .

- Biological Activity: Styryl-substituted analogs (e.g., 4-methoxystyryl, MW 317.39) demonstrate dual inhibition of BChE and MAO-B, critical for Alzheimer’s treatment . Ureido derivatives (e.g., 3-cyclohexylureido, 3-cyanophenylureido) may target protein-protein interactions or enzymatic active sites due to hydrogen-bonding capacity .

Research Implications and Development Status

- Therapeutic Potential: Styryl and phenethyl-substituted piperidines are advanced candidates for neurodegenerative diseases, whereas ureido derivatives remain exploratory .

- Commercial Viability: The discontinuation of this compound suggests challenges in scalability or efficacy, contrasting with hydroxypropyl and cyanophenyl analogs, which are actively researched .

Biological Activity

tert-Butyl 4-(3-cyclohexylureido)piperidine-1-carboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological properties, including analgesic and anti-inflammatory effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : CHNO

- IUPAC Name : this compound

This compound features a piperidine ring substituted with a tert-butyl group and a cyclohexylureido moiety, contributing to its unique biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The urea functional group is known to facilitate interactions with protein targets, potentially inhibiting their activity or modulating their function. This mechanism can lead to various therapeutic effects, particularly in pain management and inflammation resolution.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit several pharmacological effects:

- Analgesic Activity : The compound may act as an analgesic agent, providing pain relief without the addictive potential associated with opioids.

- Anti-inflammatory Effects : It has potential applications in reducing inflammation, making it a candidate for treating conditions such as arthritis or other inflammatory disorders.

Case Studies and Research Findings

Recent studies have explored the biological activity of related piperidine derivatives, providing insights into their therapeutic potential:

- Study on Analgesic Properties : A study published in PMC investigated the analgesic effects of piperidine derivatives, highlighting their ability to modulate pain pathways without significant side effects. The findings suggest that compounds like this compound could be effective alternatives to traditional pain medications .

- Inflammation Resolution : Another research article focused on soluble epoxide hydrolase inhibitors (sEHIs), noting that similar compounds demonstrated significant anti-inflammatory effects in preclinical models. These findings support the hypothesis that this compound may possess comparable properties .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with other related compounds is essential. Below is a table summarizing key pharmacokinetic parameters and biological activities of selected piperidine derivatives:

| Compound Name | Analgesic Activity | Anti-inflammatory Activity | Bioavailability |

|---|---|---|---|

| tert-Butyl 4-(3-cyclohexylureido)piperidine | Moderate | High | TBD |

| TPPU (a known sEHI) | High | Very High | High |

| AR9281 (another piperidine derivative) | Moderate | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.